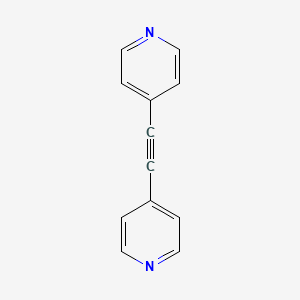

1,2-Di(pyridin-4-yl)ethyne

説明

1,2-Di(pyridin-4-yl)ethyne, also known as DPPE, is an organic compound . It is a colorless to light yellow solid with a distinct aromatic odor . It is stable under normal temperature and pressure, insoluble in water, but soluble in many organic solvents . It is extensively used as a ligand/linker in the synthesis of a variety of metal-organic frameworks (MOFs) and coordination polymers (CPs) .

Synthesis Analysis

A metal-organic framework (MOF) was prepared from 1,2-di(pyridin-4-yl)ethyne, terephthalic acid, and zinc (II) nitrate in dimethylformamide, water, and ethanol at 80 °C . The synthesis process involves a vigorous exothermic reaction that may require cooling with an ice bath .Molecular Structure Analysis

The molecular formula of 1,2-Di(pyridin-4-yl)ethyne is C12H8N2 . The crystals of the MOF prepared from 1,2-di(pyridin-4-yl)ethyne are monoclinic, space group P2 1 /c with Z = 4 .Chemical Reactions Analysis

A thermogravimetric analysis (TGA) of the MOF prepared from 1,2-di(pyridin-4-yl)ethyne was performed . A series of condensation, oxidation, acid-amine coupling, and reductive amination reactions were performed to synthesize analogues of N-substituted 2-(pyridin-4-yl)-1H-imidazo .Physical And Chemical Properties Analysis

1,2-Di(pyridin-4-yl)ethyne has a molecular weight of 180.20 g/mol . It is a colorless to light yellow solid with a distinct aromatic odor . It is stable under normal temperature and pressure, insoluble in water, but soluble in many organic solvents .科学的研究の応用

Synthesis and Structural Characterization

1,2-Di(pyridin-4-yl)ethyne has been utilized in the synthesis and structural characterization of various compounds. For instance, Foschi et al. (2018) explored its role in the Ti(OiPr)4-mediated double aryl Grignard addition, leading to the development of a synthesis method for diarylated 1,2-di(pyridin-2-yl)ethanes and 2-(1,2,2-triarylvinyl)-pyridines (Foschi et al., 2018).

Conductance Studies

The molecule has been studied for its conductance properties. Velizhanin et al. (2010) conducted experiments to measure the single molecule conductance of 1,2-bi(pyridin-4-yl)ethyne, providing valuable insights into its electrical characteristics (Velizhanin et al., 2010).

Coordination Chemistry

The coordination chemistry of 1,2-Di(pyridin-4-yl)ethyne has been a subject of interest. Albrecht et al. (2012) reported on a metal-organic framework constructed using 1,2-Di(pyridin-4-yl)ethyne, terephthalic acid, and zinc(II) nitrate, highlighting its potential in MOF construction (Albrecht et al., 2012).

Crystal Structure Determination

Percino et al. (2006) focused on the crystal and molecular structure determination of derivatives of 1,2-Di(pyridin-4-yl)ethyne, providing insights into the structural aspects of these compounds (Percino et al., 2006).

Catalysis

1,2-Di(pyridin-4-yl)ethyne has been explored for its role in catalysis. For example, Wang et al. (2007) studied the reaction of 1,2-bis(2,6-dicarboxypyridin-4-yl)ethyne with Cu(II) to generate a discrete complex, demonstrating its potential in catalytic applications (Wang et al., 2007).

Synthetic Chemistry

The compound has significant applications in synthetic chemistry. For instance, Neenan et al. (1996) described the synthesis, spectroscopic characterization, and X-ray structures of dinuclear and polynuclear compounds using 1,2-bis(2-pyridyl)ethyne (Neenan et al., 1996).

Supramolecule Formation

1,2-Di(pyridin-4-yl)ethyne has been used in the self-assembly of discrete supramolecules. Chi et al. (2003) explored its use with organoplatinum acceptor units to form closed macrocycles, demonstrating its versatility in molecular assembly (Chi et al., 2003).

Safety And Hazards

1,2-Di(pyridin-4-yl)ethyne may cause irritation to the eyes, skin, and respiratory tract . Therefore, it is recommended to wear chemical goggles, gloves, and respiratory protective equipment when handling it . It should be handled in a well-ventilated laboratory environment and kept away from sources of ignition or high temperatures . During storage and handling, it should be kept away from oxygen, acids, bases, and other flammable substances to prevent accidents .

特性

IUPAC Name |

4-(2-pyridin-4-ylethynyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8N2/c1(11-3-7-13-8-4-11)2-12-5-9-14-10-6-12/h3-10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPKCEACOZLCRSV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1C#CC2=CC=NC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90319739 | |

| Record name | 1,2-Di(pyridin-4-yl)ethyne | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90319739 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,2-Di(pyridin-4-yl)ethyne | |

CAS RN |

73564-69-9 | |

| Record name | 73564-69-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=350012 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,2-Di(pyridin-4-yl)ethyne | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90319739 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

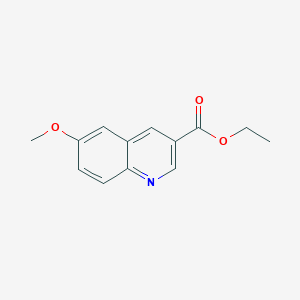

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-{[(2,4-Dichlorophenyl)methyl]sulfanyl}acetic acid](/img/structure/B1362503.png)